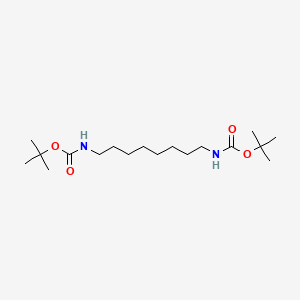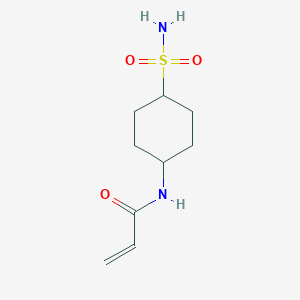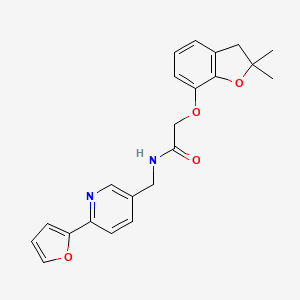![molecular formula C11H14N6O B2953280 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde CAS No. 924829-03-8](/img/structure/B2953280.png)
4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde” belongs to the class of triazolopyrimidines . Triazolopyrimidines are non-naturally occurring small molecules that have been of interest due to their significant biological activities in various domains, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . This process significantly simplifies experimental procedures, provides access to new, highly complex molecules in a single step, and improves the yields of target products .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be viewed using Java or Javascript . The structure of the compound can also be established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The formation of triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones, etc.), and amidines . The reaction usually proceeds under the conditions of acidic catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can be determined using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound .Aplicaciones Científicas De Investigación
Anticancer Agent Development
This compound has been utilized in the design and synthesis of derivatives with potent antiproliferative activities against various human cancer cell lines, including gastric cancer cells MGC-803. One such derivative, compound H12, showed significant inhibitory effects on the ERK signaling pathway, which is crucial for cell proliferation and survival .
Molecular Hybridization Strategy
The molecular structure of this compound serves as a scaffold in the molecular hybridization strategy, which is a method used to design new molecules by combining pharmacophores from different parent compounds to enhance biological activity .
ERK Signaling Pathway Suppression
Derivatives of this compound have been shown to suppress the ERK signaling pathway. This pathway is involved in the regulation of various cellular processes, including growth, migration, differentiation, and apoptosis. Inhibition of this pathway can lead to decreased cell proliferation and induced apoptosis in cancer cells .
Cell Cycle Arrest and Apoptosis Induction
Research indicates that derivatives of this compound can induce G2/M phase arrest and regulate cell cycle-related proteins. They also have the ability to trigger apoptosis in cancer cells by affecting apoptosis-related proteins .
Antimalarial Activity
The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors, which have shown antimalarial activity. This suggests potential applications in the development of new antimalarial drugs .
HIV Research
It has been involved in investigations related to the pharmacological activity caused by binding to HIV TAR RNA. This application is significant for understanding the interactions at the molecular level that could lead to new therapeutic strategies against HIV .
Vilsmeier Reaction Applications
The compound serves as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is used in organic synthesis to form aldehydes and ketones, which are fundamental building blocks in many synthetic pathways .
Ruthenium Complex Synthesis
It has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have diverse applications, including their use as catalysts in various chemical reactions .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Direcciones Futuras
Triazolopyrimidines have shown promising biological activities, making them an area of interest for future research . The development of triazolopyrimidines in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Therefore, further exploration of the biological activities and potential applications of “4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde” could be a promising direction for future research.
Propiedades
IUPAC Name |
4-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-9-6-10(17-7-12-14-11(17)13-9)16-4-2-15(8-18)3-5-16/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNIBNWYODOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)


![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2953206.png)
![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)

![N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2953211.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)

![(Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2953217.png)
![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)